molecular formula C7H6BrFS B13082060 (2-Bromo-4-fluorophenyl)methanethiol

(2-Bromo-4-fluorophenyl)methanethiol

Cat. No.: B13082060
M. Wt: 221.09 g/mol
InChI Key: HUKYPGJEXPYZBE-UHFFFAOYSA-N
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Description

(2-Bromo-4-fluorophenyl)methanethiol is an organosulfur compound with the molecular formula C7H6BrFS It is characterized by the presence of a bromine atom at the second position, a fluorine atom at the fourth position, and a methanethiol group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-4-fluorophenyl)methanethiol typically involves the reaction of 2-bromo-4-fluoroaniline with methanethiol in the presence of a copper (I) salt. The reaction proceeds under mild conditions, often requiring a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-4-fluorophenyl)methanethiol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium periodate.

    Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, alkoxides), solvents (e.g., THF, ethanol), bases (e.g., potassium carbonate), and catalysts (e.g., palladium).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, sodium periodate), solvents (e.g., water, acetonitrile).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, THF).

Major Products:

    Substitution: Various substituted phenylmethanethiols.

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Hydrocarbon derivatives.

Scientific Research Applications

(2-Bromo-4-fluorophenyl)methanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromo-4-fluorophenyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in their structure and function. The bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Uniqueness: (2-Bromo-4-fluorophenyl)methanethiol is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both bromine and fluorine atoms, along with the thiol group, makes it a versatile compound for various chemical transformations and research applications.

Properties

Molecular Formula

C7H6BrFS

Molecular Weight

221.09 g/mol

IUPAC Name

(2-bromo-4-fluorophenyl)methanethiol

InChI

InChI=1S/C7H6BrFS/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4H2

InChI Key

HUKYPGJEXPYZBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Br)CS

Origin of Product

United States

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